molecular formula C19H22N4O3 B2763906 Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate CAS No. 2097898-21-8

Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate

Cat. No.: B2763906
CAS No.: 2097898-21-8
M. Wt: 354.41
InChI Key: WPNSAOIJRXJAIV-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is a complex organic compound that draws interest due to its unique structural characteristics and potential applications in various scientific fields. It is an ester derivative, notable for its multi-functional groups that contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate typically involves multiple steps:

  • Formation of the Tetrahydroquinazoline Core: This step usually starts with the condensation of an appropriate amine with an aldehyde or ketone, followed by cyclization to yield the tetrahydroquinazoline structure.

  • Introduction of the Dimethylamino Group: Dimethylamine can be introduced via alkylation or reductive amination.

  • Carbamoylation: The quinazoline intermediate is then reacted with an isocyanate to form the carbamoyl group.

  • Esterification: Finally, the benzoate moiety is attached through esterification, often using methyl benzoate or benzoic acid with appropriate catalysts.

Industrial Production Methods

Industrial production may employ similar synthetic routes with optimization for scalability, yield, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes are often utilized to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions particularly at the dimethylamino group.

  • Reduction: The ester group can be reduced to alcohols under strong reducing conditions.

  • Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Halogenation reagents, acids, and bases depending on the specific substitution reaction.

Major Products Formed

The products depend on the specific reaction conditions but may include alcohols, amines, halogenated derivatives, and various substituted aromatics.

Scientific Research Applications

Chemistry

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: Its structure can be modified to create catalysts for specific reactions.

Biology

  • Drug Development:

Medicine

  • Therapeutic Agents: Investigated for its potential in developing new medications for various conditions due to its ability to interact with biological molecules.

Industry

  • Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate exerts its effects involves interactions at the molecular level with specific targets, such as enzymes or receptors. Its quinazoline core and dimethylamino group play crucial roles in binding to these targets, modulating their activity, and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-(methylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Similar structure but different alkylation on the amino group.

  • Ethyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate: Variation in the ester group.

Uniqueness

Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate is unique due to its specific combination of functional groups that confer a distinct reactivity profile and biological activity. Its structural complexity allows for a wide range of chemical modifications and applications, setting it apart from structurally similar compounds.

That's a brief dive into the fascinating world of this compound. Intrigued by how compounds like these can impact so many fields?

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-23(2)19-20-11-14-10-15(8-9-16(14)22-19)21-17(24)12-4-6-13(7-5-12)18(25)26-3/h4-7,11,15H,8-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNSAOIJRXJAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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